molecular formula C9H11N7OS2 B11054526 N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide

N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)propanamide

Cat. No.: B11054526
M. Wt: 297.4 g/mol
InChI Key: CFAPGBUFKCPUCR-UHFFFAOYSA-N
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Description

N-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(1H-TETRAZOL-1-YL)PROPANAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of N-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(1H-TETRAZOL-1-YL)PROPANAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiadiazole ring through the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization with hydrazine derivatives. The allylsulfanyl group is introduced via nucleophilic substitution reactions, and the final product is obtained by coupling with tetrazole derivatives under specific reaction conditions .

Chemical Reactions Analysis

N-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(1H-TETRAZOL-1-YL)PROPANAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(1H-TETRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. The allylsulfanyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The tetrazole moiety contributes to the compound’s stability and binding affinity to target molecules.

Comparison with Similar Compounds

N-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(1H-TETRAZOL-1-YL)PROPANAMIDE can be compared with other thiadiazole derivatives, such as:

    N-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)acetamide: This compound lacks the tetrazole moiety and has different biological activities.

    N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide: This compound has a fluorobenzyl group instead of an allylsulfanyl group, leading to different pharmacological properties.

    N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: This compound contains a chlorobenzyl group, which affects its antimicrobial activity.

Properties

Molecular Formula

C9H11N7OS2

Molecular Weight

297.4 g/mol

IUPAC Name

N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C9H11N7OS2/c1-2-5-18-9-13-12-8(19-9)11-7(17)3-4-16-6-10-14-15-16/h2,6H,1,3-5H2,(H,11,12,17)

InChI Key

CFAPGBUFKCPUCR-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)CCN2C=NN=N2

Origin of Product

United States

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